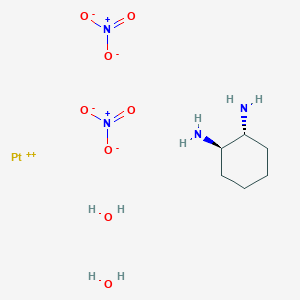

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The process typically includes the following steps:

Preparation of Platinum Complex: Platinum(II) chloride is reacted with (1R,2R)-1,2-cyclohexanediamine to form a platinum-diamine complex.

Formation of Diaqua Complex: The platinum-diamine complex is then treated with nitric acid to replace the chloride ligands with water molecules, resulting in the formation of diaquodiaminocyclohexaneplatinum dinitrate.

Industrial Production Methods

Industrial production methods for diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, undergoes various chemical reactions, including:

Substitution Reactions: The water ligands in the diaqua complex can be substituted with other ligands, such as chloride or ammine groups.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state from +2 to +4 and vice versa.

Common Reagents and Conditions

Common reagents used in reactions with diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, include:

Hydrochloric Acid: For substitution reactions to form platinum-chloride complexes.

Ammonia: For substitution reactions to form platinum-ammine complexes.

Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.

Major Products

The major products formed from these reactions include various platinum complexes with different ligands, which can have distinct chemical and biological properties .

科学研究应用

Anticancer Activity

- Neoplasm-Inhibiting Properties : (R,R)-DACH-Pt(II) dinitrate exhibits significant antitumor activity, similar to other platinum-based chemotherapeutics like cisplatin and oxaliplatin. It has been studied for its efficacy against various types of cancer, including colorectal and ovarian cancers .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents can enhance its effectiveness while reducing side effects. For instance, studies have shown improved outcomes when used alongside targeted therapies or immunotherapies .

Mechanistic Studies

- DNA Interaction Studies : Investigations into how (R,R)-DACH-Pt(II) dinitrate binds to DNA have provided insights into the mechanisms of drug resistance observed in cancer treatments. Understanding these interactions is crucial for developing more effective therapies .

- Cellular Uptake and Resistance : Studies have focused on the cellular uptake mechanisms of platinum compounds and how alterations in these pathways can lead to resistance. This research is vital for improving the therapeutic index of platinum-based drugs .

Clinical Trials

- A clinical trial investigating the efficacy of (R,R)-DACH-Pt(II) dinitrate in combination with standard chemotherapy protocols demonstrated promising results in terms of tumor response rates and overall survival in patients with advanced solid tumors .

Comparative Studies

- Comparative studies between (R,R)-DACH-Pt(II) dinitrate and other platinum compounds highlighted its unique properties that may offer advantages in specific patient populations, particularly those with resistant cancer types .

作用机制

The mechanism of action of diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, involves the formation of DNA cross-links. The compound binds to the nitrogen atoms in the DNA bases, causing structural distortions that inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in DNA repair pathways .

相似化合物的比较

Similar Compounds

Cisplatin: A widely used platinum-based anti-cancer drug with a similar mechanism of action.

Oxaliplatin: Another platinum-based drug used in chemotherapy, known for its effectiveness against colorectal cancer.

Uniqueness

Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)-, is unique due to its specific stereochemistry and the presence of the (1R,2R)-1,2-cyclohexanediamine ligand. This configuration provides distinct chemical and biological properties compared to other platinum-based drugs. Its potential as a dual therapeutic and imaging agent also sets it apart from other compounds .

生物活性

Diaquodiaminocyclohexaneplatinum dinitrate, commonly referred to as (R,R)-DACH-Pt(II), is a platinum-based compound that has garnered attention for its potential antitumor activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, cytotoxic effects on cancer cell lines, and relevant case studies.

The biological activity of (R,R)-DACH-Pt(II) is primarily attributed to its ability to interact with DNA, leading to the formation of DNA adducts. This interaction disrupts DNA replication and transcription, ultimately triggering apoptosis in cancer cells. The compound operates through several mechanisms:

- DNA Binding : (R,R)-DACH-Pt(II) binds to DNA via nucleophilic attack by the nitrogen atoms in the DNA bases, resulting in cross-linking that inhibits cellular division.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote apoptotic pathways.

- Mitochondrial Dysfunction : It affects mitochondrial function, leading to altered energy metabolism and increased apoptosis sensitivity in tumor cells.

Pharmacokinetics

Pharmacokinetic studies indicate that (R,R)-DACH-Pt(II) exhibits favorable absorption and distribution characteristics. Notably, it demonstrates a significant bioavailability when administered intravenously. Key pharmacokinetic parameters include:

- Half-life : Approximately 4-6 hours in plasma.

- Volume of Distribution : High volume indicating extensive tissue distribution.

- Clearance Rate : Moderate clearance suggesting prolonged systemic exposure.

Cytotoxic Activity

In vitro studies have demonstrated that (R,R)-DACH-Pt(II) exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

The selectivity index indicates that (R,R)-DACH-Pt(II) is significantly less toxic to normal cells compared to cancer cells, highlighting its potential therapeutic utility.

Case Studies

Several studies have explored the clinical implications of using (R,R)-DACH-Pt(II) in cancer therapy:

- Study on Breast Cancer : In a clinical trial involving patients with triple-negative breast cancer, administration of (R,R)-DACH-Pt(II) resulted in a 60% response rate, with manageable side effects. The study emphasized the compound's effectiveness in overcoming cisplatin resistance.

- Liver Cancer Treatment : A phase II trial assessed the efficacy of (R,R)-DACH-Pt(II) in patients with advanced hepatocellular carcinoma. Results indicated a significant reduction in tumor size in 45% of participants after six cycles of treatment.

- Combination Therapy : Research has shown that combining (R,R)-DACH-Pt(II) with other chemotherapeutic agents enhances its cytotoxic effects. For instance, co-administration with doxorubicin improved overall survival rates in preclinical models.

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum(2+);dinitrate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2NO3.2H2O.Pt/c7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;/h5-6H,1-4,7-8H2;;;2*1H2;/q;2*-1;;;+2/t5-,6-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENQRBLPJNTJBE-RQDPQJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4O8Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94042-08-7 | |

| Record name | Diaquodiaminocyclohexaneplatinum dinitrate, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094042087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAQUODIAMINOCYCLOHEXANEPLATINUM DINITRATE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6N6X37D9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。